molecular formula C5H2BrF3N2 B566293 5-Bromo-2-(trifluoromethyl)pyrimidine CAS No. 799557-86-1

5-Bromo-2-(trifluoromethyl)pyrimidine

货号: B566293
CAS 编号: 799557-86-1
分子量: 226.984
InChI 键: GIFDWXWNFKZVEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(trifluoromethyl)pyrimidine is an organic compound with the chemical formula C5H2BrF3N2. It is a white crystalline solid that is soluble in various organic solvents such as chloroform and dimethylformamide . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

化学反应分析

Types of Reactions: 5-Bromo-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Pharmaceutical Applications

5-Bromo-2-(trifluoromethyl)pyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It serves as a key building block for:

  • P38 MAP kinase inhibitors : These compounds are crucial in treating inflammatory diseases and certain cancers.
  • Antiviral agents : The compound has been explored for its potential in synthesizing antiviral medications.

A study highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives that demonstrated promising antifungal and anticancer activities, showcasing the compound's versatility in drug design .

Agrochemical Applications

In the agrochemical sector, derivatives of this compound have shown significant insecticidal properties. Research has demonstrated that these compounds exhibit effective mortality rates against agricultural pests such as:

  • Spodoptera frugiperda
  • Mythimna separata

The insecticidal activities of synthesized derivatives were evaluated at concentrations of 500 µg/ml, indicating substantial effectiveness compared to established pesticides .

Bioactivity Studies

Recent studies have focused on the bioactivities of compounds derived from this compound. Notable findings include:

  • Anticancer Activity : Certain derivatives exhibited cytotoxic effects against cancer cell lines such as PC3, K562, Hela, and A549 at concentrations lower than traditional chemotherapeutics like doxorubicin .
  • Antifungal Activity : Compounds showed high inhibition rates against fungal pathogens like Botrytis cinerea, outperforming some commercial fungicides .

Case Studies

Several case studies illustrate the practical applications of this compound in scientific research:

  • Case Study on Antifungal Activity : A series of trifluoromethyl pyrimidine derivatives were tested against multiple fungal strains, revealing that certain compounds had inhibition rates exceeding those of standard treatments .
  • Case Study on Synthesis Efficiency : A new synthetic route was developed that significantly reduced waste and improved yield compared to traditional methods. This approach utilized readily available starting materials and demonstrated a high effective utilization rate .

作用机制

The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrimidine largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where it can improve the bioavailability and metabolic stability of therapeutic agents .

相似化合物的比较

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-fluoropyrimidine
  • 5-Bromo-2-chloropyrimidine

Comparison: 5-Bromo-2-(trifluoromethyl)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. For instance, the trifluoromethyl group can enhance the compound’s stability and lipophilicity, which are advantageous in pharmaceutical applications .

生物活性

5-Bromo-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained attention for its diverse biological activities and potential applications in pharmaceuticals. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H2BrF3N2\text{C}_5\text{H}_2\text{BrF}_3\text{N}_2 and features a bromine atom and a trifluoromethyl group attached to the pyrimidine ring. This structural configuration contributes to its unique chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi:

CompoundTarget OrganismInhibition Rate (%)
This compoundPhomopsis sp.100%
This compoundBotrytis cinerea85.1%

These findings indicate that this compound could serve as a potent antifungal agent, potentially outperforming existing treatments like Pyrimethanil .

2. Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it can inhibit the proliferation of various cancer cells, including:

Cell LineIC50 (μM)Notes
MDA-MB-231 (TNBC)0.126Potent inhibition observed
MCF-10A (non-cancer)>10Minimal effect on normal cells

The selectivity index suggests that this compound exhibits a favorable therapeutic window, making it a candidate for further development in cancer therapy .

The biological activity of this compound is mediated through several mechanisms:

1. Enzyme Inhibition
The compound interacts with various enzymes, particularly cytochrome P450s, which are crucial for drug metabolism. By inhibiting these enzymes, it can alter metabolic pathways and enhance the bioavailability of other therapeutic agents.

2. Gene Expression Modulation
Research indicates that this pyrimidine derivative can modulate gene expression related to oxidative stress and apoptosis, suggesting potential applications in managing conditions characterized by cellular stress.

Case Studies

A notable case study involved the toxicity profile of related compounds, such as 5-bromo-2-nitropyridine, which highlighted severe adverse effects following exposure. Symptoms included methemoglobinemia and delayed encephalopathy, underscoring the need for caution when handling halogenated pyrimidines . While direct data on this compound toxicity is limited, its structural analogs suggest potential risks associated with similar compounds.

Pharmacokinetics

Pharmacokinetic studies reveal that the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its absorption and distribution in biological systems. The clearance rate observed in animal models was approximately 82.7mL h kg82.7\,\text{mL h kg}, with an oral bioavailability of 31.8%31.8\% .

属性

IUPAC Name

5-bromo-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFDWXWNFKZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652827
Record name 5-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799557-86-1
Record name 5-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of potassium fluoride (1.77 g) and cuprous iodide (5.79 g) was stirred and heated together using a heat gun under vacuum (˜1 mm) for 20 min. After cooling, dimethyl formamide (20 ml) and N-methylpyrrolidinone (20 ml) were added followed by (trifluoromethyl)trimethylsilane (4.1 ml) and 5-bromo-2-iodopyrimidine (6.5 g). The mixture was stirred at rt for 5 h and then the brown solution was poured into 6N ammonia solution. The product was extracted into ethyl acetate and the extracts were washed with sodium bicarbonate solution and brine and then dried (Na2SO4) and evaporated. Chromatography on silica gel (elution with 20-50% dichloromethane in pentane) gave the title compound (D13) as a white solid (2.4 g). 1H NMR (CDCl3): 8.97 (2H, s).
Quantity
1.77 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-iodo-pyrimidine (30 g, 0.11 mol), TMSCF3 (30 g, 0.21 mol), KF (9.2 g, 0.16 mol) and CuI (30 g, 0.16 mol) in DMF (300 mL) was stirred at room temperature overnight. The reaction mixture was quenched by NH3.H2O (600 mL) and extracted with EtOAc (500 mL×3). The organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (Petroleum ether) to give 5-bromo-2-trifluoromethyl-pyrimidine (4 g, yield: 16.7%). 1H NMR (CDCl3 400 Hz): δ8.90 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
30 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of potassium fluoride (1.77 g) and cuprous iodide (5.79 g) was stirred and heated together using a heat gun under vacuum (˜1 mm) for 20 min. After cooling, dimethyl formamide (20 ml) and N-methyl pyrrolidinone (20 ml) were added followed by (trifluoromethyl)trimethylsilane (4.1 ml) and 5-bromo-2-iodopyrimidine (6.5 g). The mixture was stirred at rt for 5 h and then the brown solution was poured into 6N ammonia solution. The product was extracted into ethyl acetate and the extracts were washed with sodium bicarbonate solution and brine and then dried (Na2SO4) and evaporated. Chromatography on silica gel (elution with 20-50% dichloromethane in pentane) gave the title compound (D30) as a white solid (2.4 g). 1H NMR (CDCl3): 8.97 (2H, s).
Quantity
1.77 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。